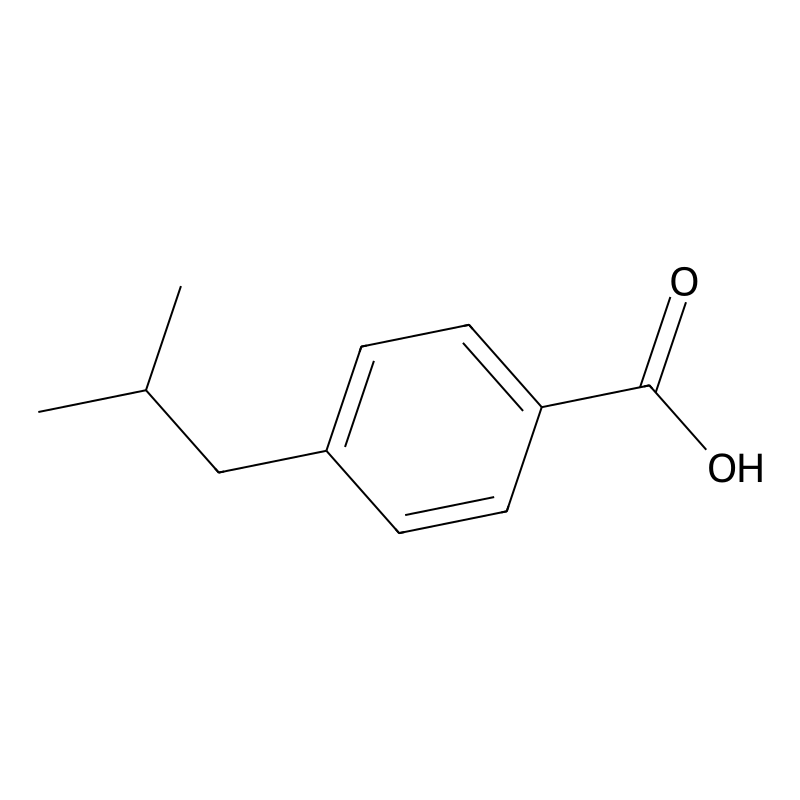

4-Isobutylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Intermediate:

4-Isobutylbenzoic acid is primarily utilized as a building block in the synthesis of various organic compounds []. Its presence serves as a functional group that can be further manipulated or transformed to achieve the desired final product structure. Due to its carboxylic acid functionality, it can participate in various reactions like esterification, amidation, and decarboxylation, allowing for the creation of diverse molecules with potential applications in various fields [].

Pharmaceutical Research:

While the specific applications of 4-isobutylbenzoic acid itself in the pharmaceutical realm are limited, it serves as a pharmaceutical secondary standard and certified reference material []. These standards are crucial for quality control and assurance in the development and manufacturing of drugs. They act as benchmarks against which the purity, potency, and identity of pharmaceutical compounds can be compared and verified, ensuring the consistency and efficacy of medications [].

Potential Research Areas:

Due to its relatively recent discovery and limited research, the potential applications of 4-isobutylbenzoic acid in other scientific research areas are still being explored. Some potential areas of investigation include:

- Material science: Exploring the use of 4-isobutylbenzoic acid in the development of novel materials with desired properties, such as polymers or liquid crystals.

- Biomedical research: Investigating the potential biological activities of 4-isobutylbenzoic acid or its derivatives, such as their interaction with specific enzymes or receptors in living organisms.

4-Isobutylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular mass of 178.23 g/mol. It features a benzoic acid structure with an isobutyl group attached at the para position. This compound appears as a solid at room temperature, with a melting point ranging from 141 to 143 °C . Its structure can be represented by various notations, including InChI and SMILES, which provide insights into its chemical properties and reactivity .

4-Isobutylbenzoic acid itself likely doesn't possess any specific biological activity. Its primary function is as a chemical intermediate. The mechanism of action would depend on the final product synthesized using 4-Isobutylbenzoic acid as a starting material.

- Wearing gloves and safety glasses to avoid skin and eye contact.

- Working in a well-ventilated fume hood to avoid inhalation.

- Following proper disposal procedures according to local regulations.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: Can be reduced to 4-isobutylbenzaldehyde or further to 4-isobutylbenzyl alcohol using reducing agents .

These reactions are significant for synthesizing derivatives that may have specialized applications in organic synthesis and materials science.

Research indicates that 4-isobutylbenzoic acid exhibits biological activity, particularly in the context of its derivatives. Some studies have suggested potential antimicrobial properties, making it of interest in pharmaceutical applications. Additionally, its derivatives may serve as precursors for compounds with anti-inflammatory or analgesic effects .

Several synthesis methods for 4-isobutylbenzoic acid have been documented:

- Friedel-Crafts Acylation: Acylation of isobutylbenzene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

- Direct Carboxylation: Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group onto the aromatic ring.

- Oxidative Methods: Oxidation of corresponding alkyl aromatic compounds can also yield this acid .

Each method offers varying yields and purity levels, allowing chemists to choose based on their specific requirements.

4-Isobutylbenzoic acid finds applications across various fields:

- Fragrance Industry: Serves as an intermediate for synthesizing fragrance compounds.

- Pharmaceuticals: Potential use in developing antimicrobial agents or anti-inflammatory drugs.

- Polymer Chemistry: Employed in the production of thermoplastic elastomers and other polymeric materials due to its ability to modify thermal properties .

Interaction studies involving 4-isobutylbenzoic acid focus on its behavior in biological systems and its reactivity with other chemical species. These studies often examine:

- Binding Affinity: How well it interacts with specific enzymes or receptors.

- Metabolic Pathways: Understanding how it is metabolized within organisms can provide insights into its safety and efficacy as a pharmaceutical agent .

Such investigations are crucial for assessing the compound's potential therapeutic uses and environmental impact.

Several compounds share structural similarities with 4-isobutylbenzoic acid, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(2-Methylpropyl)benzoic acid | 40912-38-7 | 0.97 |

| 4-(3-Methylbutan-2-yl)benzoic acid | 860562-73-8 | 0.97 |

| 4-(2,4,4-Trimethylpentan-2-yl)benzoic acid | 20457-62-9 | 0.91 |

| 4-(3-Methylpentan-2-yl)benzoic acid | 20129-71-9 | 0.94 |

Uniqueness: What sets 4-isobutylbenzoic acid apart is its specific branching at the isobutyl position, which influences its physical properties and biological activity compared to these similar compounds. This unique structure may lead to distinct reactivity patterns and functional applications in various industries.

XLogP3

UNII

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant